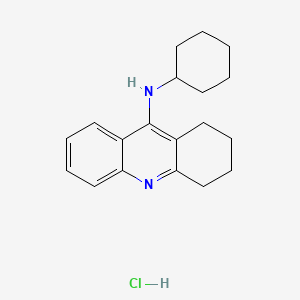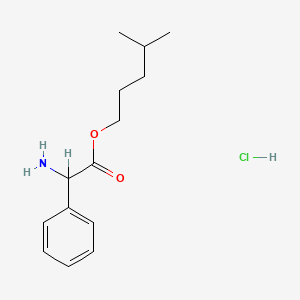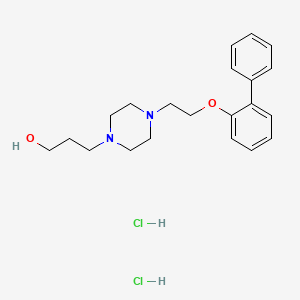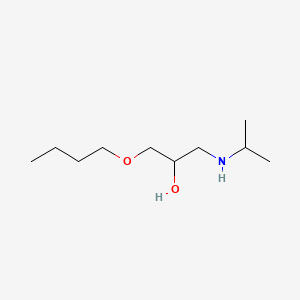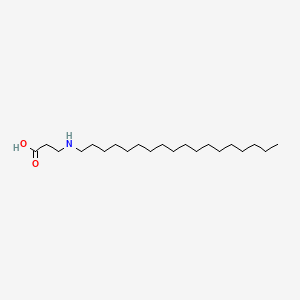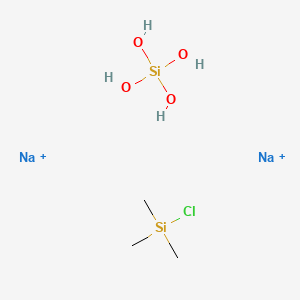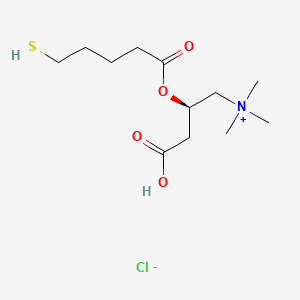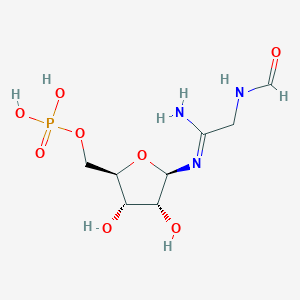
5'-Phosphoribosylformylglycinamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Phosphoribosylformylglycinamidine is a biochemical intermediate crucial in the biosynthesis of purine nucleotides. It plays a significant role in the formation of inosine monophosphate, a precursor for adenine and guanine nucleotides, which are essential building blocks of DNA and RNA. This compound is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5’-Phosphoribosylformylglycinamidine is synthesized from phosphoribosyl-N-formylglycineamide through the action of the enzyme phosphoribosylformylglycinamidine synthase. This enzyme catalyzes the transfer of an amino group from glutamine to phosphoribosyl-N-formylglycineamide, forming 5’-Phosphoribosylformylglycinamidine. The reaction requires ATP and water, producing ADP, glutamate, and inorganic phosphate as by-products .
Industrial Production Methods
Industrial production of 5’-Phosphoribosylformylglycinamidine typically involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as phosphoribosylformylglycinamidine synthase, to enhance the yield of the compound. Fermentation processes are optimized for maximum efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Phosphoribosylformylglycinamidine undergoes several types of chemical reactions, including:
Amidation: Conversion from phosphoribosyl-N-formylglycineamide.
Cyclization: Formation of 5-aminoimidazole ribotide through the action of AIR synthetase.
Common Reagents and Conditions
Amidation: Requires ATP, glutamine, and water.
Cyclization: Requires ATP to activate the terminal carbonyl group for nucleophilic attack by the nitrogen atom at the anomeric center.
Major Products
Amidation: Produces 5’-Phosphoribosylformylglycinamidine, ADP, glutamate, and inorganic phosphate.
Cyclization: Produces 5-aminoimidazole ribotide, ADP, inorganic phosphate, and a proton.
Applications De Recherche Scientifique
5’-Phosphoribosylformylglycinamidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of purine nucleotides.
Biology: Studied for its role in nucleotide biosynthesis and its involvement in metabolic pathways.
Medicine: Investigated for its potential in developing treatments for diseases related to purine metabolism disorders.
Mécanisme D'action
The mechanism of action of 5’-Phosphoribosylformylglycinamidine involves its role as an intermediate in purine nucleotide biosynthesis. It is formed from phosphoribosyl-N-formylglycineamide through the action of phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine. This compound is then converted to 5-aminoimidazole ribotide by AIR synthetase, which uses ATP to activate the terminal carbonyl group for nucleophilic attack . These reactions are crucial steps in the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoribosyl-N-formylglycineamide: The precursor to 5’-Phosphoribosylformylglycinamidine in the purine biosynthesis pathway.
5-Aminoimidazole ribotide: The product formed from 5’-Phosphoribosylformylglycinamidine through cyclization.
Uniqueness
5’-Phosphoribosylformylglycinamidine is unique due to its specific role in the purine biosynthesis pathway. Unlike its precursor, phosphoribosyl-N-formylglycineamide, it contains an amidine group, which is essential for the subsequent cyclization reaction to form 5-aminoimidazole ribotide. This unique structure and function make it a critical intermediate in the synthesis of purine nucleotides .
Propriétés
Numéro CAS |
6157-85-3 |
|---|---|
Formule moléculaire |
C8H16N3O8P |
Poids moléculaire |
313.20 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[(Z)-(1-amino-2-formamidoethylidene)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16N3O8P/c9-5(1-10-3-12)11-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H2,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
PMCOGCVKOAOZQM-XVFCMESISA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)/N=C(/CNC=O)\N)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)N=C(CNC=O)N)O)O)OP(=O)(O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


